3-Hydroxypiperidine hydrochloride
Overview
Description
3-Hydroxypiperidine hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. It is characterized by the presence of a piperidine ring, a six-membered heterocycle containing nitrogen, with a hydroxyl group at the third position. This moiety is a common structural element found in many natural products and synthetic compounds of medicinal significance .
Synthesis Analysis
The synthesis of 3-hydroxypiperidine derivatives has been explored through various methods. One approach involves Rh-catalyzed cyclohydrocarbonylation, which allows for the facile production of enantiopure trans- and cis-3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids . Another method includes the reduction of 3-hydroxypyridine with sodium borohydride in the presence of benzyl chloroformate, leading to the synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine . Additionally, chelation-controlled addition of a homoallyl Grignard reagent to a protected serinal derivative and zinc borohydride-mediated reduction of a serine-derived alpha-aminoketone precursor have been used to synthesize cis- and trans-3-hydroxypipecolic acids in enantiopure form . Enantioselective iridium-catalyzed allylic amination has also been employed to prepare N-protected allylamines, which are intermediates for the synthesis of 3-hydroxypiperidines .
Molecular Structure Analysis
The molecular structure of 3-hydroxypiperidine derivatives has been elucidated using techniques such as X-ray crystallography. For instance, a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure has been revealed, providing insight into the stereochemistry of these compounds . Computational studies have also contributed to understanding the complex intra- and intermolecular forces that determine the relative stabilities of conformers .
Chemical Reactions Analysis
3-Hydroxypiperidine hydrochloride is a versatile intermediate that can undergo various chemical transformations. For example, it has been used to synthesize enantioenriched analogs representing cyclic forms of acetylcholine, which are potential cholinotoxic agents . Site-selective difunctionalization of N-substituted piperidine derivatives has been demonstrated to produce 3-hydroxypiperidin-2-ones, involving a cascade process with the sequential formation of cyclic enamine, oxiranium, and iminium as key intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxypiperidine hydrochloride are influenced by its molecular structure and the presence of hydrogen bonding, electrostatic, and dipole-dipole interactions. These interactions have been studied using spectroscopic methods such as NMR and FTIR, as well as X-ray diffraction. The effect of hydrogen bonding on the structure of related compounds, such as 3-hydroxypyridine betaine hydrochloride monohydrate, has been extensively analyzed, providing a deeper understanding of the properties of 3-hydroxypiperidine hydrochloride .
Scientific Research Applications
Natural Product Synthesis
3-Hydroxypiperidine hydrochloride plays a significant role in natural product synthesis. It is a privileged scaffold found in many bioactive compounds and natural products, and various research groups have investigated its synthesis. This moiety is present in natural products like 3-hydroxypipecolic acid, prosopinine, morusimic acid D, cassine, and febrifugine, which display a range of biological activities (Wijdeven, Willemsen, & Rutjes, 2010).
Enantio- and Diastereoselective Syntheses
Enantioselective syntheses of 3-hydroxypiperidines have been developed using N-protected allylamines prepared by iridium-catalyzed allylic amination. These processes are important for producing biologically active 3-hydroxypiperidines and for total syntheses of compounds like deoxymannojirimycin, D-erythro-sphingosine, and other medicinal chemistry building blocks (Hoecker et al., 2013).
Bioreductive Production
The bioreductive production of (R)-N-Boc-3-hydroxypiperidine using a carbonyl reductase from Kluyveromyces marxianus ATCC 748 demonstrates significant potential for industrial production. This process achieved high concentration reduction with over 99% enantiomeric excess, indicating its efficiency and scalability (Chen et al., 2017).
Synthetic Routes to Cis- and Trans-3-Hydroxypipecolic Acids
Efficient routes have been developed for synthesizing cis- and trans-3-hydroxypipecolic acids in enantiopure form, starting from D-serine. This research is significant for producing structural moieties found in numerous medicinal compounds (Liang & Datta, 2005).
Total Synthesis of Aloperine
3-Hydroxypiperidine hydrochloride was used in the enantioselective total syntheses of aloperine, a compound that demonstrates the compound's utility in complex synthetic strategies. The synthesis involves an intramolecular Diels−Alder reaction, showcasing the versatility of 3-hydroxypiperidine hydrochloride in synthesizing complex natural products (Brosius, Overman, & Schwink, 1999).
pH-Triggered Conformational Switch
Derivatives of trans-3-hydroxy-4-aminopiperidine, including trans-3-hydroxy-4-morpholinopiperidine, have potential as pH-sensitive conformational switches. These compounds can perform two consecutive flips in response to changes in solution acidity/basicity, indicating applications in molecular switch design (Samoshin et al., 2013).
Brain-Protective Activity
3-Hydroxypyridine derivatives, including those with 3-hydroxypiperidine hydrochloride, have shown cerebroprotective activity. These compounds can reduce ischemic damage in brain tissue and accelerate the recovery of neurological functions, suggesting their potential in treating neurological disorders (Belanov et al., 2022).
Inhibition of Cholesterol 24-Hydroxylase
3-Hydroxypiperidine derivatives have been identified as potent and selective inhibitors of cholesterol 24-hydroxylase, a brain-specific enzyme. This discovery has implications for developing new drug classes for treating conditions like Dravet syndrome and Lennox-Gastaut syndrome (Koike et al., 2021).
Safety And Hazards
Future Directions
Piperidine derivatives, including 3-Hydroxypiperidine hydrochloride, have significant roles in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
piperidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECDMDGMKPUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypiperidine hydrochloride | |
CAS RN |
64051-79-2 | |
Record name | 3-Hydroxypiperidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64051-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine-3-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064051792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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